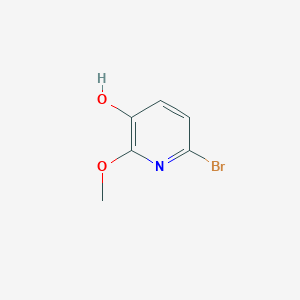

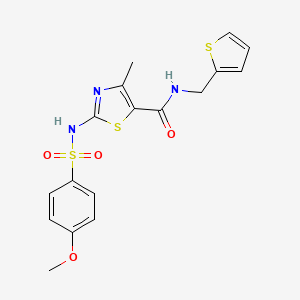

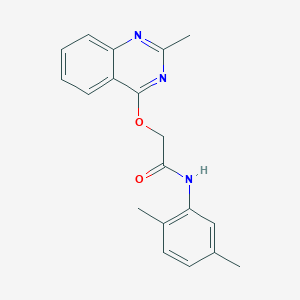

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis

This would involve determining the physical arrangement of atoms in the molecule, often using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanisms involved .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Potential Antipsychotic Agents : A study examined a series of compounds, including those structurally related to 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, for their potential as novel antipsychotic agents. These compounds, particularly 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a typical mechanism of action for many antipsychotics (Wise et al., 1987).

Anticancer Activity : A study explored the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally similar to the chemical , for their anticancer properties. These compounds were tested against human lung adenocarcinoma cells and showed selective cytotoxicity, indicating potential as anticancer agents (Evren et al., 2019).

Antimicrobial Properties : Research on 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide and related compounds revealed their effectiveness as antimicrobial agents. These compounds showed notable potency against a broad panel of bacterial and fungal strains, suggesting their use in antimicrobial treatments (Parikh & Joshi, 2014).

Anti-Inflammatory Activity : A derivative of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide was synthesized and evaluated for its anti-inflammatory activity. Several of these derivatives exhibited significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Photovoltaic Efficiency Modeling : Compounds structurally related to 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide were studied for their potential use in dye-sensitized solar cells (DSSCs). The study included photochemical and thermochemical modeling to assess their efficiency as photosensitizers in photovoltaic cells (Mary et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O/c17-12-6-4-11(5-7-12)8-16(24)19-10-15-20-21-22-23(15)14-3-1-2-13(18)9-14/h1-7,9H,8,10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKJGPPSBQLDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)

![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2774033.png)

![2-Chloro-1-(3-oxa-8-azaspiro[5.6]dodec-10-en-8-yl)ethanone](/img/structure/B2774034.png)

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)